![molecular formula C12H13N3O5 B1512236 tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate CAS No. 380629-72-1](/img/structure/B1512236.png)
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate
Descripción general
Descripción
Tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate involves its ability to bind to proteins and enzymes, leading to inhibition of their activity. It has been shown to bind to the active site of enzymes and disrupt their catalytic function. Additionally, it can bind to specific amino acid residues in proteins and cause conformational changes, leading to altered protein function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various metabolic pathways, leading to altered cellular function. Additionally, it has been shown to bind to specific proteins and cause conformational changes, leading to altered protein function. In terms of physiological effects, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate has several advantages for laboratory experiments. It is a fluorescent probe that can be used to detect protein-ligand interactions, making it a valuable tool for studying protein function. Additionally, it can be used as an enzyme inhibitor, making it useful for studying enzyme kinetics and inhibition. However, its limitations include its potential toxicity and the need for specific expertise in handling and synthesizing the compound.
Direcciones Futuras
There are several future directions for the study of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate. One potential direction is the development of new synthetic methods to improve yield and purity. Additionally, further studies are needed to understand its mechanism of action and potential applications in drug development. Furthermore, its potential toxicity and safety profile need to be further investigated to determine its suitability for clinical use.
Aplicaciones Científicas De Investigación
Tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate has been widely used in scientific research for its potential applications in various fields. It has been studied as a fluorescent probe for detecting protein-ligand interactions due to its ability to bind to proteins and emit fluorescence. It has also been used as a tool for studying enzyme kinetics and inhibition, as it can inhibit the activity of certain enzymes. Additionally, it has been studied as a potential drug candidate for treating various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
tert-butyl N-(5-nitro-1,2-benzoxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-12(2,3)19-11(16)13-10-8-6-7(15(17)18)4-5-9(8)20-14-10/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINQIFCOFSFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857481 | |
| Record name | tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380629-72-1 | |
| Record name | tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



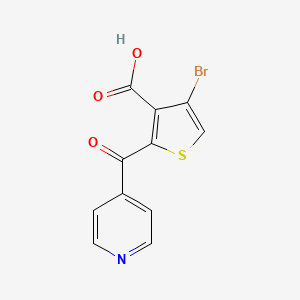
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
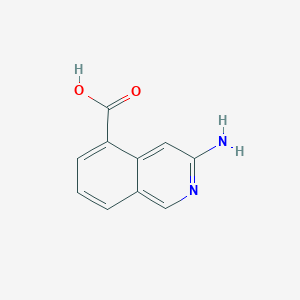
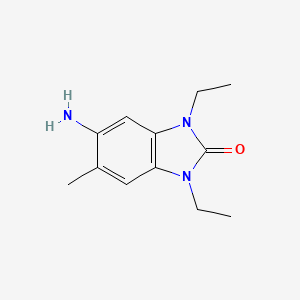
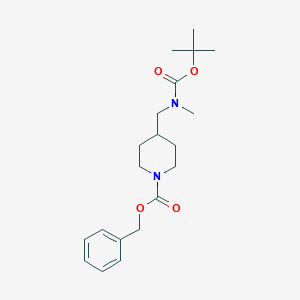
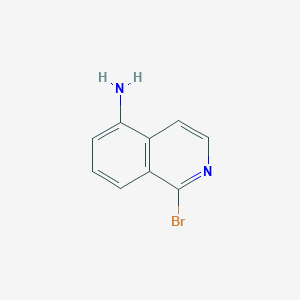
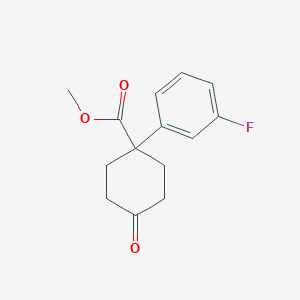

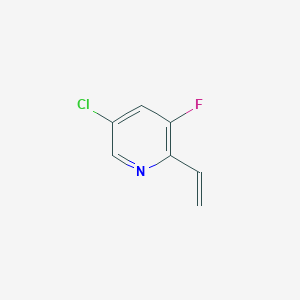
![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)


